(2-Ethyl-6-fluoropyridin-4-yl)boronic acid
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Overview
Description
(2-Ethyl-6-fluoropyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C7H9BFNO2 and a molecular weight of 168.96 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-6-fluoropyridin-4-yl)boronic acid typically involves the halogen-metal exchange reaction followed by borylation. For instance, a halogenated precursor such as 2-ethyl-6-fluoropyridine can undergo halogen-metal exchange with a metal reagent like n-butyllithium, followed by treatment with a boron source like trimethyl borate to yield the desired boronic acid .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-6-fluoropyridin-4-yl)boronic acid primarily undergoes:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: Boronic acids can be oxidized to form corresponding alcohols or phenols.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Alcohols or phenols.
Substitution: Varied functionalized pyridine derivatives.
Scientific Research Applications
(2-Ethyl-6-fluoropyridin-4-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The primary mechanism of action for (2-Ethyl-6-fluoropyridin-4-yl)boronic acid in Suzuki-Miyaura coupling involves transmetalation. The boronic acid transfers its organic group to a palladium catalyst, forming a new carbon-carbon bond . This process is facilitated by the presence of a base, which activates the boronic acid for transmetalation .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic Acid
- 4-Fluorophenylboronic Acid
- 2-Ethylpyridin-4-ylboronic Acid
Uniqueness
(2-Ethyl-6-fluoropyridin-4-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in selective organic transformations and the synthesis of complex molecules .
Properties
Molecular Formula |
C7H9BFNO2 |
---|---|
Molecular Weight |
168.96 g/mol |
IUPAC Name |
(2-ethyl-6-fluoropyridin-4-yl)boronic acid |
InChI |
InChI=1S/C7H9BFNO2/c1-2-6-3-5(8(11)12)4-7(9)10-6/h3-4,11-12H,2H2,1H3 |
InChI Key |
ZVUBLOLPMYVRLG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC(=C1)F)CC)(O)O |
Origin of Product |
United States |
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